ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate
Description
Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate is a synthetic organic compound featuring a thiophene core substituted with a carbamate group, a benzamido linker, and a morpholine sulfonyl moiety. The morpholine sulfonyl group enhances solubility and metabolic stability, while the carbamate moiety may contribute to hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVIJVDFUNEALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophene-3-carboxylic acid to form the benzamido intermediate.
Coupling with Ethyl Carbamate: The benzamido intermediate is then coupled with ethyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and amide bonds are primary sites for hydrolysis:
Carbamate Hydrolysis
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
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Mechanism :
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Basic: Nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. Ethanolamine and CO₂ are released, yielding the corresponding thiophene-3-carboxylic acid derivative.
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Acidic: Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Example : Ethyl carbamates undergo hydrolysis to carboxylic acids under reflux with NaOH/EtOH (5 h, 85% yield) .
Amide Hydrolysis
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The benzamido group hydrolyzes under stronger conditions (e.g., 6M HCl, 100°C, 12 h) to produce 4-(morpholine-4-sulfonyl)benzoic acid and an amino-thiophene intermediate.
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Influence of Electron-Withdrawing Groups : The morpholine sulfonyl group increases electrophilicity of the amide carbonyl, accelerating hydrolysis .
Metalation and Electrophilic Substitution
The carbamate group acts as a directed metalation group (DMG), enabling regioselective functionalization of the thiophene ring:
Directed ortho-Metalation (DoM)
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Base : LDA or LTMP at −78°C in THF.
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Electrophiles : I₂, ClSiMe₃, or R-X.
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Example :
Amide Reduction
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Reagents : LiAlH₄ or BH₃·THF.
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Product : Converts the benzamido group to a benzylamine moiety.
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Challenges : Over-reduction of the carbamate to a methylene group may occur with LiAlH₄. Selective reduction requires optimized conditions (e.g., BH₃·THF, 0°C, 4 h) .
Sulfonyl Group Reduction
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Reagents : Zn/HCl or Na/Hg.
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Product : Morpholine sulfonyl → morpholine thioether. Rarely applied due to competing side reactions.
Transcarbamoylation
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Reagents : Methyl carbamate + Sn(OTf)₂ catalyst.
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Outcome : Ethyl carbamate exchanges with methyl or aryl carbamates (60–80% yield) .
Lossen Rearrangement
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Conditions : Arylsulfonyl chloride + N-methylimidazole.
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Product : Converts the carbamate to an isocyanate intermediate, which reacts with nucleophiles (e.g., amines) to form ureas .
Sulfonamide Reactivity
The morpholine sulfonyl group participates in:
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Nucleophilic Aromatic Substitution : Electron-deficient benzene rings undergo substitution at para positions (relative to sulfonyl) with strong nucleophiles (e.g., NH₃, 120°C, Cu catalyst) .
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Radical Reactions : Persulfate-initiated sulfonamide C–N bond cleavage under UV light.
Thermal Stability and Cyclization
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition : Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease, where inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
- Antimicrobial Activity : Compounds similar to this have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are comparable to standard antibiotics, indicating their potential as antimicrobial agents.
2. Organic Synthesis
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions, which can be exploited in synthetic pathways.
- Synthetic Routes : Common synthetic methods involve the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with thionyl chloride to form an acid chloride, followed by coupling with thiophene-3-carboxylic acid and ethyl carbamate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Mechanism of Action
The mechanism by which ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine sulfonyl group, for example, may interact with enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (thiophene vs. triazole), substituents (sulfonyl vs. carbamate), and biological activity. Below is a detailed comparison:
Core Heterocycle and Substitution Patterns
- Thiophene vs. Triazole Derivatives: Unlike triazole-based analogs (e.g., compounds [7–9] in ), which exhibit tautomerism and planar aromatic systems, the thiophene core in the target compound provides a rigid, conjugated scaffold. Triazoles (e.g., [7–9]) often engage in hydrogen bonding via NH groups (3278–3414 cm⁻¹ in IR) and exhibit tautomeric equilibria between thione and thiol forms .
- Sulfonyl vs. Carbamate Groups: The morpholine sulfonyl group in the target compound differs from the phenylsulfonyl groups in analogs like [4–6] (). Morpholine sulfonyl introduces a polar, non-aromatic heterocycle, improving aqueous solubility compared to halogenated phenylsulfonyl derivatives (e.g., X = Cl, Br in [4–6]). Carbamate groups (as in the target compound) are less electrophilic than thiocarbamides (C=S at 1243–1258 cm⁻¹ in IR for [4–6]) but offer hydrolytic stability under physiological conditions .
Spectral and Physicochemical Properties
A comparative analysis of key spectral data is provided below:
| Property | Ethyl N-{2-[4-(Morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate | Triazole Derivatives [7–9] | Hydrazinecarbothioamides [4–6] |
|---|---|---|---|
| IR ν(C=O) | ~1680–1700 cm⁻¹ (carbamate) | Absent | 1663–1682 cm⁻¹ (hydrazide carbonyl) |
| IR ν(C=S) | Absent | 1247–1255 cm⁻¹ (C=S in thione form) | 1243–1258 cm⁻¹ (C=S) |
| IR ν(NH) | ~3300 cm⁻¹ (amide NH) | 3278–3414 cm⁻¹ (triazole NH) | 3150–3319 cm⁻¹ (hydrazide NH) |
| ¹H-NMR (Key Signals) | δ 1.2–1.4 ppm (ethyl CH₃), δ 3.6–3.8 ppm (morpholine CH₂) | δ 7.2–8.1 ppm (aromatic H), δ 10–12 ppm (NH) | δ 7.5–8.3 ppm (aromatic H), δ 10–11 ppm (NH) |
| Tautomerism | No | Yes (thione ↔ thiol) | No |
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring, a morpholine sulfonamide group, and a carbamate moiety, which are known to contribute to its biological activity. The molecular formula is C16H20N2O4S, and its molecular weight is 348.41 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease pathways. Notably, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibiting these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Antimicrobial Activity
Recent studies have shown that derivatives containing thiophene rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32 | |
| Compound B | E. coli | 64 | |
| Ethyl N-{...} | Pseudomonas aeruginosa | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results showed significant improvement in cognitive function and reduction in amyloid plaque formation, suggesting potential therapeutic benefits for neurodegenerative conditions .
- Anticancer Activity : Another study evaluated the anticancer properties of this compound against various cancer cell lines. It was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes for ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate?
Methodological Answer:
The compound can be synthesized via sequential coupling reactions. A thiophene-3-carbonyl scaffold is first functionalized with 4-(morpholine-4-sulfonyl)benzamido groups, followed by carbamate formation. For example, similar derivatives (e.g., compound 16e in ) were synthesized using a thiocarbamoyl precursor cyclized with halogenated reagents in dioxane/triethylamine (yield: 38%) . Key steps include:
- Amidation : Coupling 4-(morpholinosulfonyl)benzoic acid to the thiophene core using EDC/HOBt or similar reagents.
- Carbamate Formation : Reacting the intermediate with ethyl chloroformate in the presence of a base (e.g., NaHCO₃).
Optimize yields by controlling reaction time (35–60 min) and temperature (35–50°C), as demonstrated in thiophene syntheses .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H and ¹³C spectra to confirm the presence of key groups (e.g., morpholine sulfonamide protons at δ 3.0–3.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₃O₆S₂: 476.0952; experimental: 476.0955) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- Melting Point : Compare observed values (e.g., 210–211°C for analog 16e) to literature to detect impurities .
Advanced: How do substituents on the carbamate group influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies on analogs (e.g., 16e–16h in ) reveal:
- Alkyl Carbamates (e.g., propyl in 16f, 60% yield): Enhance metabolic stability but reduce solubility.
- Fluorinated Carbamates (e.g., trifluoroethyl in 16g): Increase lipophilicity (logP) and target binding affinity, though yields drop due to steric effects (10% for 16g) .
- Aromatic Substituents (e.g., pyrimidinyl in 16h): Improve π-π stacking with enzyme pockets but may introduce cytotoxicity.
Use computational docking (e.g., AutoDock Vina) to predict binding modes with targets like Mycobacterium tuberculosis enzymes .
Advanced: What experimental strategies resolve contradictions in reported synthetic yields for analogs?
Methodological Answer:
Discrepancies in yields (e.g., 10% for 16g vs. 60% for 16f ) arise from:
- Reagent Steric Effects : Bulkier groups (e.g., trifluoroethyl) hinder nucleophilic attack during carbamate formation. Mitigate by using slow addition of chloroformates.
- Solvent Polarity : Polar aprotic solvents (DMF, THF) improve solubility but may promote side reactions. Optimize with mixed solvents (e.g., THF/H₂O for 16e ).
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation steps, as shown in phosphonate syntheses .
Advanced: How can computational modeling guide the design of derivatives targeting sulfonamide-binding enzymes?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or MOE to model interactions between the morpholine sulfonamide moiety and catalytic residues (e.g., carbonic anhydrase II). Prioritize derivatives with predicted ΔG < -8 kcal/mol.
- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (AMBER/NAMD). For example, analogs with rigid thiophene cores show reduced conformational flexibility, enhancing binding .
- QSAR Models : Train models on IC₅₀ data from analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Carbamates hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions. Store in neutral buffers (pH 6–8) at -20°C.
- Thermal Stability : Thermal gravimetric analysis (TGA) of similar compounds shows decomposition >200°C. Avoid prolonged heating above 50°C during synthesis .
- Light Sensitivity : Sulfonamides may photodegrade. Use amber vials and conduct reactions under inert atmosphere (N₂/Ar) .
Advanced: How to analyze conflicting spectral data (e.g., NMR splitting patterns) for structural confirmation?
Methodological Answer:
- Dynamic Effects : Rotameric splitting in ¹H NMR (e.g., morpholine protons) can be resolved by raising temperature (e.g., 40°C in DMSO-d₆) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., thiophene C=O at ~165 ppm in ¹³C NMR ).
- X-ray Crystallography : Resolve disorder in crystal structures (e.g., cyclohexene ring disorder in ) by refining occupancy ratios .
Advanced: What strategies improve crystallinity for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Recrystallize from ethanol/chloroform (1:1), which produced needles for carbamate analogs .
- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice interactions.
- Slow Evaporation : Use controlled evaporation rates (0.5 mL/day) in sealed chambers to grow single crystals .
Basic: How to troubleshoot low yields in the final carbamation step?
Methodological Answer:
- Reagent Purity : Ensure ethyl chloroformate is freshly distilled (bp 93–95°C) to avoid moisture-induced decomposition.
- Base Selection : Replace NaHCO₃ with stronger bases (e.g., DBU) to deprotonate the intermediate efficiently .
- Workup : Extract with ethyl acetate (3×10 mL) and dry over MgSO₄ to recover product from aqueous phases .
Advanced: How to design analogs with improved pharmacokinetic profiles?
Methodological Answer:
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
- Solubility : Replace ethyl carbamate with PEGylated chains (e.g., methoxyethyl) to enhance aqueous solubility.
- Permeability : Calculate topological polar surface area (TPSA); aim for <140 Ų to cross biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
